2-Fluoro-5-iodobenzonitrile

Organic Synthesis Process Chemistry Material Properties

Sourcing a halogenated benzonitrile with predictable, orthogonal reactivity often forces researchers to use multiple mono-halogenated analogs, adding steps and cost. 2-Fluoro-5-iodobenzonitrile solves this with a designed I/F pattern that enables precise, sequential functionalization. - Enables selective Suzuki/Sonogashira coupling at the 5-iodo position while the 2-fluoro substituent remains intact for downstream modulation. - A critical precursor for 1-alkyl-1H-indazoles, 5-substituted-3-amino indazoles, and mercaptobenzonitriles - scaffolds prevalent in kinase inhibitors and PET tracer programs. - Available as a stable solid (mp 72-76 °C), simplifying long-term storage and dispensing for iterative medicinal chemistry campaigns.

Molecular Formula C7H3FIN
Molecular Weight 247.01 g/mol
CAS No. 351003-36-6
Cat. No. B128481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodobenzonitrile
CAS351003-36-6
Molecular FormulaC7H3FIN
Molecular Weight247.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C#N)F
InChIInChI=1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
InChIKeyBIZHQRAAZMDWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodobenzonitrile (CAS 351003-36-6): A Halogenated Building Block for Pharmaceutical and Agrochemical R&D Procurement


2-Fluoro-5-iodobenzonitrile is a halogenated benzonitrile derivative characterized by the presence of both fluorine and iodine substituents on its aromatic ring. This bifunctional architecture establishes it as a versatile intermediate in organic synthesis, particularly for constructing complex molecular frameworks. Its applications span pharmaceutical and agrochemical research, where it is commonly employed in palladium-catalyzed cross-coupling reactions to introduce aryl groups and as a key starting material for synthesizing various heterocycles, including 1-alkyl-1H-indazoles and 5-substituted-3-amino indazoles . The compound is a solid at room temperature, facilitating ease of handling and storage.

Sourcing 2-Fluoro-5-iodobenzonitrile: Why Its Dual Halogen Pattern Precludes Generic Substitution


The unique orthogonality of the iodine and fluorine substituents in 2-Fluoro-5-iodobenzonitrile prevents straightforward replacement with simpler mono-halogenated benzonitriles. The iodine atom serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling precise C–C bond formation at the 5-position . Conversely, the fluorine atom, being a poor leaving group, remains intact under these conditions, acting as a stable electronic modulator that can significantly alter the pharmacokinetic properties and reactivity of downstream products. This sequential reactivity—coupling first at the iodine site while preserving the fluorine—is a designed feature not present in compounds like 2-iodobenzonitrile or 2-fluorobenzonitrile alone, making 2-Fluoro-5-iodobenzonitrile a non-substitutable, strategic intermediate for creating fluorinated biaryl and heterocyclic systems.

Quantitative Differentiation: Evidence-Based Performance of 2-Fluoro-5-iodobenzonitrile vs. Analogs


Comparative Physical State for Ease of Handling: Solid vs. Liquid Monohalogenated Analogs

2-Fluoro-5-iodobenzonitrile is a solid at ambient temperatures, providing practical advantages in weighing, transfer, and storage compared to liquid analogs. Its melting point is significantly higher than that of 2-fluorobenzonitrile, which is a liquid under standard laboratory conditions . This physical state differentiation simplifies logistics and reduces the risk of spillage or vapor exposure common with volatile liquid reagents.

Organic Synthesis Process Chemistry Material Properties

Synthetic Versatility: The Orthogonal Reactivity of Iodine and Fluorine Substituents

The compound's value proposition is its ability to undergo chemoselective transformations. The iodine atom at the 5-position is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the installation of aryl, alkenyl, or alkynyl groups [1]. The fluorine atom at the 2-position is inert under these conditions, allowing for subsequent diversification or retention for its beneficial metabolic stability and lipophilicity modulation in final drug candidates. This is a key differentiator from 2-iodobenzonitrile, which lacks a stable, modulatory fluorine atom .

Medicinal Chemistry Cross-Coupling Fluorination

Validated Application Scenarios for 2-Fluoro-5-iodobenzonitrile in Advanced Synthesis


Precursor for Fluorinated Kinase Inhibitors and PET Radiotracers

The compound serves as a critical building block in medicinal chemistry for synthesizing fluorinated and iodinated bioactive molecules, particularly kinase inhibitors . Its iodine atom also makes it a viable precursor for the introduction of radioactive iodine isotopes, enabling its use in the development of Positron Emission Tomography (PET) radiotracers for diagnostic imaging .

Synthesis of 1-Alkyl-1H-Indazoles and 5-Substituted-3-Amino Indazoles

2-Fluoro-5-iodobenzonitrile is a documented reagent for synthesizing important indazole scaffolds, including 1-alkyl-1H-indazoles and 5-iodo-1-methyl-1H-indazol-3-amine . These heterocycles are prevalent in numerous pharmaceuticals and biologically active compounds, establishing this route as a key step in drug discovery programs.

Intermediate for Mercaptobenzonitriles via Sodium Sulfide Reaction

A specific, reported transformation involves the reaction of 2-Fluoro-5-iodobenzonitrile with sodium sulfide to yield mercaptobenzonitriles . This reaction demonstrates a defined synthetic pathway that is a direct application of the compound's unique halogen substitution pattern, distinguishing it from non-iodinated analogs.

Use in Cross-Coupling for Complex Fluorinated Biaryl Synthesis

The compound's primary application is as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings . The high reactivity of the C–I bond ensures efficient coupling, while the C–F bond remains stable, allowing the synthesis of fluorinated biaryl motifs. These motifs are crucial in pharmaceuticals and advanced materials for their enhanced metabolic stability and unique electronic properties [1].

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